REACTION_CXSMILES
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[Br:1][C:2]1[CH:3]=[N:4][C:5](O)=[C:6]([CH:10]=1)[C:7]([OH:9])=[O:8].S(Cl)([Cl:14])=O>CN(C)C=O>[Br:1][C:2]1[CH:10]=[C:6]([C:7]([OH:9])=[O:8])[C:5]([Cl:14])=[N:4][CH:3]=1
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Name
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|
Quantity
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15 g
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Type
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reactant
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Smiles
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BrC=1C=NC(=C(C(=O)O)C1)O
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Name
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|
Quantity
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75 mL
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Type
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reactant
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Smiles
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S(=O)(Cl)Cl
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Name
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|
Quantity
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3 mL
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Type
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solvent
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Smiles
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CN(C=O)C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was heated
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Type
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TEMPERATURE
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Details
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to reflux for 30 minutes
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Duration
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30 min
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Type
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TEMPERATURE
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Details
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After cooling
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Type
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CUSTOM
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Details
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the excess thionyl chloride was removed by rotary evaporation
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Type
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ADDITION
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Details
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the residue poured into water (1 liter) with vigorous agitation
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Type
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CUSTOM
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Details
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The precipitate was collected
|
Type
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CUSTOM
|
Details
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the mother liquor condensed to 1/2 the volume
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Type
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CUSTOM
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Details
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yielding additional precipitate
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Type
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CUSTOM
|
Details
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crystallized from toluene giving 6 g (37%) of material
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Type
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CUSTOM
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Details
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The product was recrystallized from toluene, m.p. 174°-177° C.
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Name
|
|
Type
|
|
Smiles
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BrC=1C=C(C(=NC1)Cl)C(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |